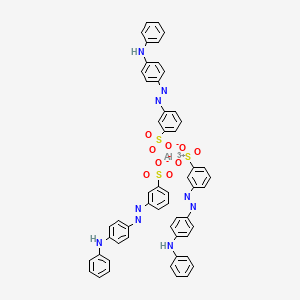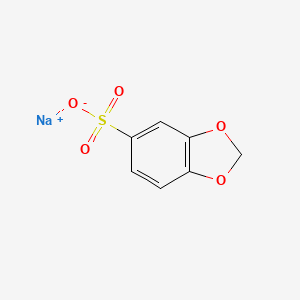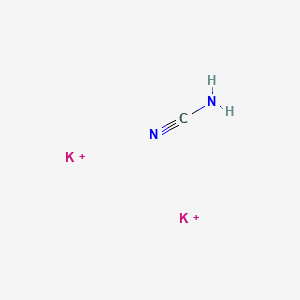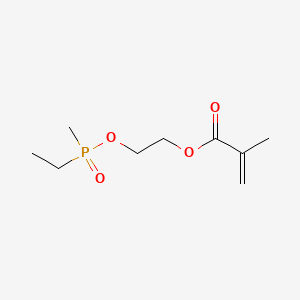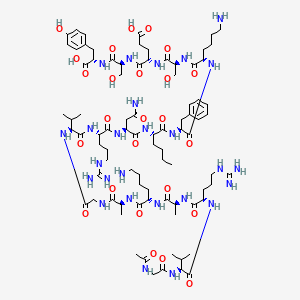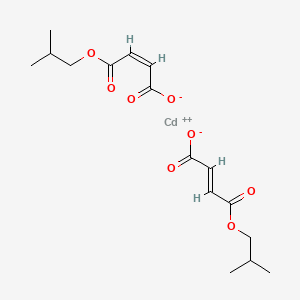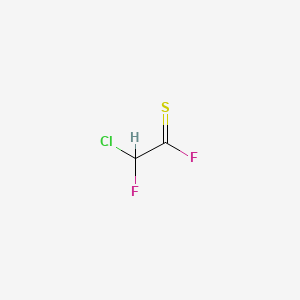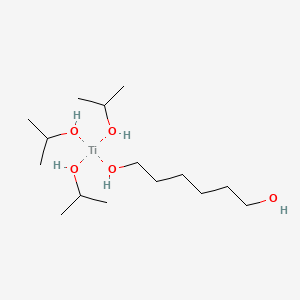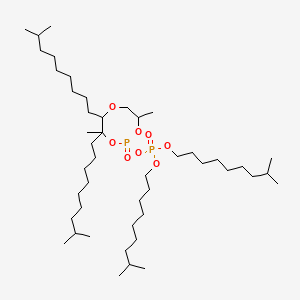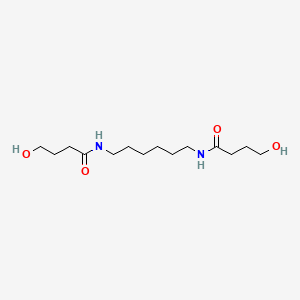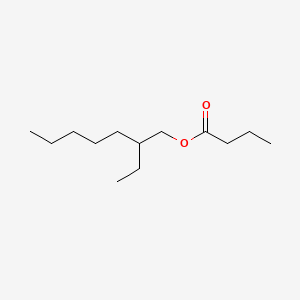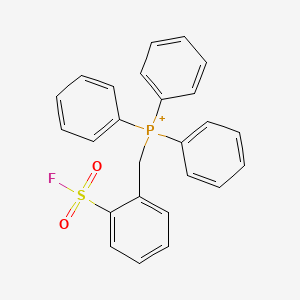
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with a suitable benzenesulfonyl fluoride precursor. The reaction conditions often require the use of a base to facilitate the formation of the desired product. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The phosphoranyl group can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Applications De Recherche Scientifique
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction is often mediated by nucleophilic attack on the sulfonyl fluoride group, resulting in the formation of a stable covalent complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Fluoride: A simpler compound with similar reactivity but lacking the triphenylphosphoranyl group.
Triphenylphosphine: A related compound that shares the triphenylphosphoranyl group but lacks the sulfonyl fluoride functionality.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool in both research and industrial settings .
Propriétés
Numéro CAS |
802325-69-5 |
|---|---|
Formule moléculaire |
C25H21FO2PS+ |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
(2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1 |
Clé InChI |
SWDREQUIIHRFDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


